molecular formula C9H11Br2NO2 B047556 Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate CAS No. 117657-38-2

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Cat. No.: B047556
CAS No.: 117657-38-2
M. Wt: 325 g/mol
InChI Key: NTGSPDLQYRAXAK-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (TBDPC) is an important synthetic compound that has been used in a variety of scientific research applications. It is a brominated pyrrole derivative that has been used for a variety of purposes, ranging from organic synthesis to the development of therapeutic agents. TBDPC has been shown to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has provided researchers with a number of advantages and limitations.

Scientific Research Applications

  • Pharmaceutical Intermediates : Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is used in the synthesis of important pharmaceutical intermediates. For instance, Bahekar et al. (2017) described its use in synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically significant intermediate, with high yields and stereoselectivity (Bahekar et al., 2017).

  • Synthesis of Pyrrole Derivatives : Herath and Cosford (2010) demonstrated the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, leading to the synthesis of CB1 inverse agonists (Herath & Cosford, 2010).

  • Regio-selective Synthesis : A study by Nguyen, Schiksnis, and Michelotti (2009) developed a regio-selective synthesis method for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct the synthesis process (Nguyen et al., 2009).

  • Organocatalyzed Synthesis : Hozjan et al. (2023) conducted an organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-t, highlighting the versatility of this compound in complex organic reactions (Hozjan et al., 2023).

  • Coordination Chemistry and Catalysis : Smaliy et al. (2016) developed a method for selectively preparing 3,4-bis(dibromophosphanyl)-1H-pyrrole derivative, a key intermediate in the synthesis of pyrrole-derived diphosphanes for coordination chemistry and catalysis applications (Smaliy et al., 2016).

Properties

IUPAC Name

tert-butyl 2,5-dibromopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGSPDLQYRAXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455199
Record name tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117657-38-2
Record name tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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